N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-(trifluoromethyl)benzamide
Overview
Description
N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-(trifluoromethyl)benzamide is an organic compound that presents unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. Its structure consists of a benzamide core substituted with trifluoromethyl and a pyrazol-pyridazinyl moiety, contributing to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. Starting with the preparation of 4-(trifluoromethyl)benzoyl chloride through Friedel-Crafts acylation, followed by the nucleophilic substitution reaction with the amine derivative containing the pyrazol-pyridazinyl group. Reaction conditions often include the use of catalysts like Lewis acids and inert atmospheres to ensure specificity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent temperature and pressure conditions. Solvent-free methods or green chemistry approaches are preferred to minimize environmental impact. Optimizing reaction parameters such as time, temperature, and catalyst concentration is crucial to achieving high yield and purity in large-scale productions.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-(trifluoromethyl)benzamide undergoes various chemical reactions including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Involves reducing agents such as lithium aluminum hydride or hydrogenation over palladium catalysts.
Substitution: : Takes place under nucleophilic or electrophilic conditions using halides or strong acids/bases.
Addition: : Typically involves reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the functional groups introduced or modified during the process. For instance, oxidation may yield N-oxide derivatives, whereas reduction could lead to amine or alcohol functionalities.
Scientific Research Applications
Chemistry: : Utilized as a building block for synthesizing complex organic molecules.
Biology: : Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: : Explored for its therapeutic potential in treating diseases such as cancer and inflammation due to its unique mechanism of action.
Industry: : Used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the pyrazol-pyridazinyl moiety influences its selectivity and potency. Through these interactions, it modulates biological pathways and exhibits significant pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[6-(2H-pyrazol-2-yl)-3-pyridazinyl]amino}ethyl)-4-(trifluoromethyl)benzamide
N-(2-{[5-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-(trifluoromethyl)benzamide
Uniqueness
Compared to similar compounds, N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-(trifluoromethyl)benzamide showcases higher stability, enhanced reactivity under certain conditions, and greater efficacy in biological systems due to its unique substituent pattern and molecular structure.
Is there any part you would like to dive deeper into?
Properties
IUPAC Name |
N-[2-[(6-pyrazol-1-ylpyridazin-3-yl)amino]ethyl]-4-(trifluoromethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O/c18-17(19,20)13-4-2-12(3-5-13)16(27)22-10-9-21-14-6-7-15(25-24-14)26-11-1-8-23-26/h1-8,11H,9-10H2,(H,21,24)(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAGKODRVFWEHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.